2-methyl-4-phenoxy-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine
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Overview
Description
2-methyl-4-phenoxy-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group, a methyl group, and a phenoxypyrimidine moiety
Preparation Methods
The synthesis of 2-methyl-4-phenoxy-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
2-methyl-4-phenoxy-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.
Scientific Research Applications
2-methyl-4-phenoxy-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent, with studies showing significant antibacterial and antifungal activity.
Pharmaceutical Research: The compound is investigated for its potential use in developing new drugs for various diseases, including cancer and infectious diseases.
Biological Studies: It is used in molecular docking studies to understand its interactions with biological targets and to design more effective drugs.
Mechanism of Action
The mechanism of action of 4-(4-(Benzylsulfonyl)piperazin-1-
Properties
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-2-methyl-6-phenoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-18-23-21(16-22(24-18)29-20-10-6-3-7-11-20)25-12-14-26(15-13-25)30(27,28)17-19-8-4-2-5-9-19/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXYLIHTGNRRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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